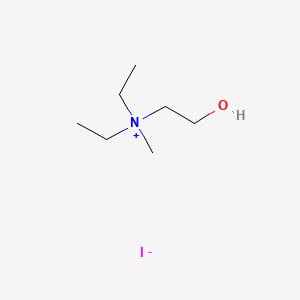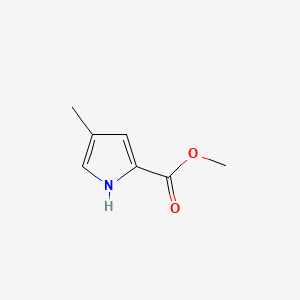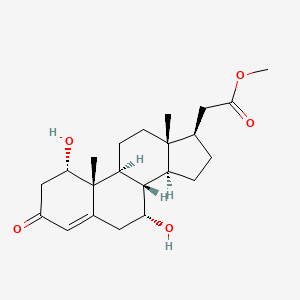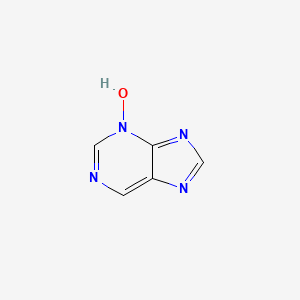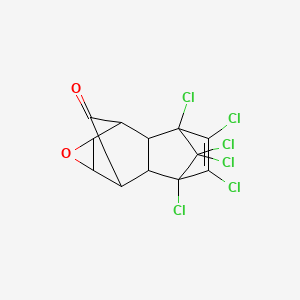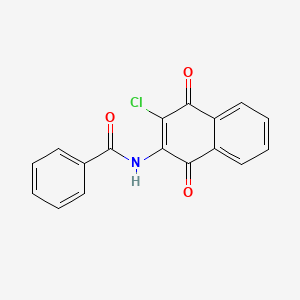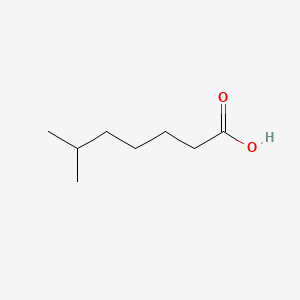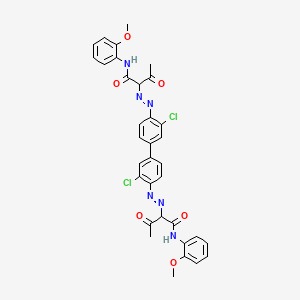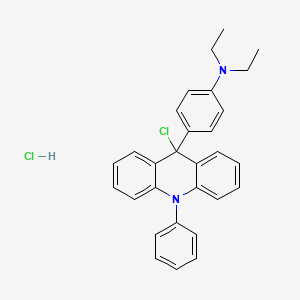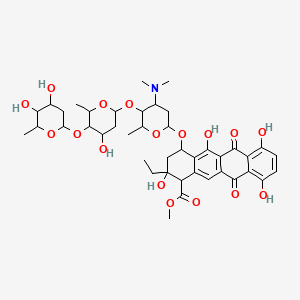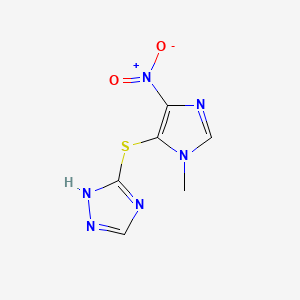![molecular formula C11H15NO2 B1218699 N-[2-(4-Methoxyphenyl)ethyl]acetamide CAS No. 54815-19-9](/img/structure/B1218699.png)
N-[2-(4-Methoxyphenyl)ethyl]acetamide
概要
説明
N-[2-(4-Methoxyphenyl)ethyl]acetamide, also known as methoxyacetyl-fentanyl, is a synthetic opioid that has been gaining attention in the scientific community for its potential use in pain management and anesthesia. It is a derivative of fentanyl, a powerful opioid that is commonly used in medical settings for pain relief. Methoxyacetyl-fentanyl is a potent analgesic that has been found to be more effective than fentanyl in some cases. In
科学的研究の応用
Antimicrobial and Antiproliferative Agent
“N-[2-(4-Methoxyphenyl)ethyl]acetamide” derivatives have been synthesized and studied for their pharmacological activities . These compounds have shown promising results as prospective antimicrobial and antiproliferative agents .
The antimicrobial activity of these compounds has been evaluated against bacterial (Gram positive and Gram negative) and fungal species using the turbidimetric method . Compounds d1, d2, and d3 have shown promising antimicrobial activity .
In terms of antiproliferative activity, these compounds have been tested against the oestrogen receptor-positive human breast adenocarcinoma cancer cell line (MCF7) by the Sulforhodamine B (SRB) assay . Compounds d6 and d7 were found to be the most active ones against the breast cancer cell line .
Inhibitors of EGFR and VEGFR-2
“N-[2-(4-Methoxyphenyl)ethyl]acetamide” and its modified derivatives have been identified as promising inhibitors of EGFR and VEGFR-2 . These receptors are associated with the progression of triple-negative breast cancer (TNBC), a dangerous subtype of breast cancer .
Structural bioinformatics methods, including density functional theory, molecular docking, molecular dynamic simulation, pharmacokinetic and drug-likeness models, have been used to identify these inhibitors . The molecules have shown strong electronic characteristics and met the ADMET and drug-likeness requirements without a single instance of Lipinski’s rule of five violations .
The highest binding affinities were demonstrated by the MOLb-VEGFR-2 complex (− 9.925 kcal/mol) and the MOLg-EGFR complex (− 5.032 kcal/mol) . The interaction of the molecules in the domain of the EGFR and VEGFR-2 receptors was also better understood through molecular dynamic simulation of the complex .
作用機序
Target of Action
N-[2-(4-Methoxyphenyl)ethyl]acetamide primarily targets the Aralkylamine dehydrogenase light chain and the Aralkylamine dehydrogenase heavy chain in Alcaligenes faecalis . These enzymes are involved in the oxidation of primary aromatic amines .
Mode of Action
The compound interacts with its targets by serving as a substrate for the enzymes. It is oxidized by the enzymes, particularly primary aromatic amines . The oxidation process is slower for some long-chain aliphatic amines .
Biochemical Pathways
The oxidation of primary aromatic amines suggests that it may be involved in the metabolism of these compounds
Result of Action
Its oxidation by aralkylamine dehydrogenase suggests that it may influence the metabolism of primary aromatic amines .
特性
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-9(13)12-8-7-10-3-5-11(14-2)6-4-10/h3-6H,7-8H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFWHZYHQSVJGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30342763 | |
| Record name | N-[2-(4-Methoxyphenyl)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54815-19-9 | |
| Record name | N-[2-(4-Methoxyphenyl)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

